1-Ethoxy-3-phenylsulfanylpropan-2-ol
Description
1-Ethoxy-3-phenylsulfanylpropan-2-ol is a secondary alcohol with an ethoxy (-OCH₂CH₃) group at position 1, a phenylsulfanyl (-SPh) moiety at position 3, and a hydroxyl (-OH) group at position 2 of a propane backbone. This compound combines ether, thioether, and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-ethoxy-3-phenylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-2-13-8-10(12)9-14-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGJPHLUGFMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CSC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-phenylsulfanylpropan-2-ol typically involves the reaction of 3-chloro-1-propanol with sodium phenylthiolate in the presence of a base, followed by the introduction of an ethoxy group. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium carbonate to deprotonate the thiol group and promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ether or thioether groups under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Tosyl chloride, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes, alcohols.
Substitution: Tosylates, esters.
Scientific Research Applications
1-Ethoxy-3-phenylsulfanylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-phenylsulfanylpropan-2-ol involves its interaction with molecular targets through its ether and thioether groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 1-Ethoxy-3-phenylsulfanylpropan-2-ol, differing in substituents or backbone modifications:
Key Observations :
- Ethoxy vs.
- Sulfanyl vs. Sulfonyl : The phenylsulfanyl group is less oxidized than sulfonyl analogs, increasing nucleophilicity and reactivity in substitution reactions .
Physicochemical Properties
Hypothetical data based on analogous compounds:
Notes:
- The phenylsulfanyl group in the target compound may confer higher reactivity toward oxidation compared to sulfonyl derivatives .
- Ethoxy substitution increases molecular weight and hydrophobicity relative to methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
